molecular formula C7H7N3 B3190881 2,6-Diaminobenzonitrile CAS No. 49635-80-5

2,6-Diaminobenzonitrile

Cat. No.: B3190881
CAS No.: 49635-80-5
M. Wt: 133.15 g/mol
InChI Key: BLIPJNHFQUBALY-UHFFFAOYSA-N
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Description

2,6-Diaminobenzonitrile is a valuable aromatic compound featuring both amine and nitrile functional groups, making it a versatile building block in synthetic organic chemistry and materials science research . Its molecular structure allows it to serve as a key precursor in nucleophilic aromatic substitution reactions. For instance, it can be synthesized from 2,6-difluorobenzonitrile, where the fluorine atoms are displaced by amines, demonstrating its utility in constructing complex molecular architectures . This reactivity is fundamental for researchers developing novel chemical entities. The primary research value of this compound lies in its application as a key intermediate in the synthesis of specialized polymers and potential pharmaceutical compounds. Derivatives of this chemical have been investigated for their biological activity, including use as gastric secretion inhibitors and antiallergic agents . The presence of two symmetrically arranged amino groups and an electron-withdrawing nitrile on the benzene ring facilitates polycondensation reactions and the creation of heterocyclic systems, which are core to developing high-performance materials like rigid-rod polymer fibers . This compound stimulates research interest by offering a versatile scaffold for structure-activity relationship (SAR) studies and the generation of chemical libraries in drug discovery campaigns. It is strictly for research use in a controlled laboratory environment. This product is not for diagnostic, therapeutic, or any personal use.

Properties

CAS No.

49635-80-5

Molecular Formula

C7H7N3

Molecular Weight

133.15 g/mol

IUPAC Name

2,6-diaminobenzonitrile

InChI

InChI=1S/C7H7N3/c8-4-5-6(9)2-1-3-7(5)10/h1-3H,9-10H2

InChI Key

BLIPJNHFQUBALY-UHFFFAOYSA-N

SMILES

C1=CC(=C(C(=C1)N)C#N)N

Canonical SMILES

C1=CC(=C(C(=C1)N)C#N)N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers: 3,4-Diaminobenzonitrile

  • Structure and Reactivity: 3,4-Diaminobenzonitrile (CAS 17626-40-3) differs in the placement of amino groups (3- and 4-positions), altering electronic distribution.
  • Applications: While 2,6-diaminobenzonitrile is tailored for antiallergy agents, 3,4-diaminobenzonitrile is less documented in pharmacological contexts but may serve as a precursor for dyes or coordination polymers due to its planar structure.

Halogenated Derivatives: 2,6-Bis(Bromo-methyl)Pyridine

  • Synthesis and Properties: Unlike this compound, this pyridine-based derivative incorporates bromomethyl groups. Its geometry and vibrational modes have been analyzed via DFT/B3LYP methods, revealing distinct IR spectral features (e.g., C-Br stretching at ~550 cm⁻¹) and a non-planar structure due to steric bulk .
  • Utility: Bromine substituents enable cross-coupling reactions (e.g., Suzuki-Miyaura), making it valuable in materials science, whereas this compound’s amino groups favor nucleophilic substitutions or hydrogen-bonding interactions in drug design.

Benzimidazole Derivatives

  • Structural Contrast: Benzimidazoles (e.g., 5-aminobenzimidazole) share a fused bicyclic aromatic system but lack the cyano group. They are synthesized from 1,5-difluoro-2,4-dinitrobenzene (DFDNB) via multistep parallel reactions .
  • Pharmacological Relevance: Benzimidazoles exhibit broad bioactivity (antiviral, anticancer) due to their ability to mimic purine bases, whereas this compound’s applications are narrower and hinge on its cyano-amino motif .

Comparative Data Table

Property This compound 3,4-Diaminobenzonitrile 2,6-Bis(Bromo-methyl)Pyridine Benzimidazole Derivatives
Functional Groups -NH₂ (2,6), -CN -NH₂ (3,4), -CN -BrCH₂ (2,6), pyridine ring Fused benzene/imidazole ring
Synthesis Method Nucleophilic substitution Not specified in evidence DFT-optimized routes Multistep parallel synthesis
Key Applications Antiallergy agents Dyes, coordination polymers Materials science Antiviral, anticancer agents
Electronic Effects Ortho-para electron modulation Meta-para electron distribution Strong electron-withdrawing Br Aromatic π-system delocalization

Research Findings and Limitations

  • Reactivity: this compound’s amino groups facilitate regioselective electrophilic substitutions, but steric hindrance between the 2-NH₂ and 6-NH₂ groups can limit reaction efficiency compared to less hindered isomers .
  • Spectroscopic Analysis: Unlike halogenated derivatives (e.g., 2,6-Bis(Bromo-methyl)Pyridine), vibrational modes of this compound remain understudied; DFT studies are recommended to predict IR/NMR spectra .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2,6-diaminobenzonitrile, and how can purity be validated?

  • Methodological Answer : Synthesis typically involves introducing amino groups into benzonitrile derivatives via catalytic hydrogenation or nucleophilic substitution. For example, nitro precursors can be reduced using palladium catalysts under hydrogen atmospheres . Purity validation should include high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) to confirm molecular weight, and nuclear magnetic resonance (NMR) spectroscopy to verify structural integrity (e.g., distinguishing NH₂ and CN groups) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer :

  • PPE : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Conduct experiments in fume hoods to avoid inhalation risks .
  • First Aid : For accidental exposure, rinse affected areas with water for 15+ minutes and seek medical evaluation .
  • Waste Disposal : Neutralize residues chemically (e.g., acid hydrolysis) before disposal via licensed waste management services .

Q. How can researchers characterize the stability of this compound under varying experimental conditions?

  • Methodological Answer : Perform thermogravimetric analysis (TGA) to assess thermal decomposition thresholds. Accelerated stability studies (e.g., exposure to light, humidity, or elevated temperatures) paired with Fourier-transform infrared spectroscopy (FTIR) can detect structural changes. Refer to PubChem data for baseline molecular properties .

Advanced Research Questions

Q. How can electrochemical methods and density functional theory (DFT) elucidate this compound’s corrosion inhibition mechanisms?

  • Methodological Answer :

  • Experimental : Use electrochemical impedance spectroscopy (EIS) and potentiodynamic polarization to measure corrosion rates on metal substrates in acidic/alkaline media .
  • Theoretical : Apply DFT calculations (e.g., using Gaussian software) to model adsorption energies and electron density distribution at metal surfaces, as demonstrated for related benzonitrile derivatives .

Q. What strategies resolve contradictions in experimental data, such as inconsistent inhibition efficiencies?

  • Methodological Answer :

  • Reproducibility Checks : Standardize parameters (temperature, concentration, substrate pretreatment).
  • Multivariate Analysis : Use factorial design to isolate variables (e.g., pH, inhibitor concentration).
  • Cross-Validation : Compare results with complementary techniques (e.g., weight loss tests vs. EIS) .

Q. How can solvent and catalyst selection optimize the synthesis of this compound derivatives?

  • Methodological Answer :

  • Solvent Screening : Test polar aprotic solvents (e.g., DMF, DMSO) for nitro-group reduction efficiency.
  • Catalyst Optimization : Compare Pd/C, Raney nickel, or enzyme-catalyzed systems for yield and selectivity. Monitor reaction progress via thin-layer chromatography (TLC) .

Q. What comparative approaches assess the bioactivity or environmental impact of this compound analogs?

  • Methodological Answer :

  • Structure-Activity Relationships (SAR) : Synthesize analogs (e.g., halogenated or hydroxylated derivatives) and test toxicity via in vitro assays (e.g., microbial viability tests).
  • Ecotoxicity Profiling : Use Daphnia magna or algae growth inhibition assays, referencing EPA DSSTox guidelines for ecological risk assessment .

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